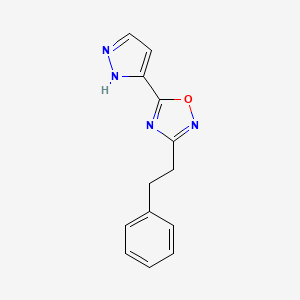![molecular formula C16H24N6O2 B4930543 N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide is a compound that has gained significant attention in the scientific community due to its potential use in drug development. It is a tetrazole-based compound that has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in the development of various diseases.
Biochemical and Physiological Effects:
N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant properties. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide in lab experiments is its potential use in drug development. It has shown promising results in various studies and may have the potential to be developed into a new drug. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Orientations Futures
There are several future directions for the study of N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide. One direction is to further investigate its mechanism of action to better understand how it works in the body. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, more studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide involves a multi-step process. The first step involves the reaction of 4-morpholinylmethyl-1H-tetrazole with propargyl bromide to form N-(2-propyn-1-yl)-4-morpholinylmethyl-1H-tetrazol-5-amine. The second step involves the reaction of N-(2-propyn-1-yl)-4-morpholinylmethyl-1H-tetrazol-5-amine with allyl bromide to form N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide has been extensively studied for its potential use in drug development. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-prop-2-enyl-N-prop-2-ynylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-3-7-21(8-4-2)16(23)6-5-9-22-15(17-18-19-22)14-20-10-12-24-13-11-20/h1,4H,2,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZAGRNTKOMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C(=O)CCCN1C(=NN=N1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B4930461.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4930478.png)
![N-benzyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4930491.png)
![N-(3,4-difluorophenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4930494.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B4930498.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4930509.png)
![4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4930517.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4930525.png)

![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)
![N'-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]propanohydrazide](/img/structure/B4930561.png)
![3-(4-methoxybenzyl)-1-methyl-8-(3-phenoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4930567.png)